molecular formula C3H8 B3334121 Propane-13C3 CAS No. 344239-80-1

Propane-13C3

Cat. No.: B3334121
CAS No.: 344239-80-1
M. Wt: 47.074 g/mol
InChI Key: ATUOYWHBWRKTHZ-VMIGTVKRSA-N
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Description

Propane-13C3 is a stable isotope-labeled compound of propane, where all three carbon atoms are replaced with the carbon-13 isotope. Its molecular formula is 13CH3-13CH2-13CH3, and it has a molecular weight of 47.07 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-13C3 can be synthesized through the catalytic hydrogenation of propyne-13C3 or propene-13C3. The reaction typically involves a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced by the isotopic exchange of carbon-12 in propane with carbon-13. This process involves the use of carbon-13 enriched methane or carbon dioxide as the starting material, followed by a series of chemical reactions to incorporate the carbon-13 isotope into the propane molecule .

Chemical Reactions Analysis

Types of Reactions

Propane-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenation reactions use halogens such as chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of propane-13C3 involves its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of carbon atoms within a system. The molecular targets and pathways involved depend on the specific reaction or process being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-13C3 is unique due to its three carbon-13 atoms, making it particularly useful for studying reactions and processes involving three-carbon chains. Its isotopic labeling provides detailed insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Properties

IUPAC Name

(1,2,3-13C3)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487440
Record name Propane-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.074 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344239-80-1
Record name Propane-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344239-80-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propane-13C3
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Propane-13C3

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